molecular formula C17H21N3O3 B6127288 [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone

[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone

Cat. No.: B6127288
M. Wt: 315.37 g/mol
InChI Key: MSXMSOFIWNHIPA-UHFFFAOYSA-N
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Description

[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a methoxyphenyl group, and a methylpyrazolyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the methoxyphenyl group through a Friedel-Crafts alkylation reaction. The final step involves the coupling of the methylpyrazolyl moiety using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is prioritized to make the process sustainable.

Chemical Reactions Analysis

Types of Reactions

[2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Preliminary studies suggest that it may have applications in treating certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its versatility and reactivity make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    [2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio]phenoxyacetic acid: This compound shares structural similarities with [2-[(3-Methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone and is used in similar applications.

    4-Methoxyphenethylamine: Another compound with a methoxyphenyl group, used in various chemical and biological studies.

Uniqueness

What sets this compound apart is its combination of a morpholine ring, methoxyphenyl group, and methylpyrazolyl moiety

Properties

IUPAC Name

[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-19-16(6-7-18-19)17(21)20-8-9-23-15(12-20)11-13-4-3-5-14(10-13)22-2/h3-7,10,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXMSOFIWNHIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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